2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid
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Overview
Description
2,2-Dimethyl-1,3-dioxaindane-4-carboxylic acid is an organic compound with the molecular formula C10H10O4. It is a heterocyclic compound featuring a core structure with four carbon atoms and two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid can be achieved through several methods:
Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid.
Carbon Suboxide Route: A third route includes the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxaindane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-1,3-dioxaindane-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular structure allows it to participate in resonance stabilization, making it highly reactive under certain conditions. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid:
Dimedone: Another similar compound, dimedone, is used in organic synthesis and has comparable reactivity.
Barbituric Acid: This compound also shares structural similarities and is used in the synthesis of barbiturates.
Uniqueness
2,2-Dimethyl-1,3-dioxaindane-4-carboxylic acid is unique due to its specific heterocyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile tool in synthetic chemistry and research .
Properties
CAS No. |
106296-52-0 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
CXXHFJXTCNZPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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